molecular formula C10H14N2O4S3 B11941133 Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester CAS No. 75646-24-1

Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester

Cat. No.: B11941133
CAS No.: 75646-24-1
M. Wt: 322.4 g/mol
InChI Key: ONRXIXQARZRDGV-UHFFFAOYSA-N
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Description

This compound is a diethyl ester derivative featuring a central 1,3,4-thiadiazole ring connected via two thioether (-S-) linkages to acetic acid groups. Its molecular formula is C₁₀H₁₂N₂O₄S₃, with a molecular weight of 328.41 g/mol. The thioether linkages enhance electron-withdrawing effects, influencing reactivity and interactions with biological targets .

Properties

CAS No.

75646-24-1

Molecular Formula

C10H14N2O4S3

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C10H14N2O4S3/c1-3-15-7(13)5-17-9-11-12-10(19-9)18-6-8(14)16-4-2/h3-6H2,1-2H3

InChI Key

ONRXIXQARZRDGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)SCC(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with 2,5-dimercapto-1,3,4-thiadiazole (1 ), a bifunctional nucleophile bearing two thiol groups. In a base-mediated reaction, potassium hydroxide (KOH) deprotonates the thiols to generate thiolate anions, which undergo nucleophilic substitution with ethyl bromoacetate. The reaction proceeds via an SN2 mechanism, yielding the diethyl ester product (2 ) (Fig. 1).

Reaction Scheme:

  • Deprotonation:
    2,5-dimercapto-1,3,4-thiadiazole+2KOH2,5-dithiolate+2H2O\text{2,5-dimercapto-1,3,4-thiadiazole} + 2 \text{KOH} \rightarrow \text{2,5-dithiolate} + 2 \text{H}_2\text{O}

  • Alkylation:
    2,5-dithiolate+2BrCH2COOEtDiethyl ester product+2KBr\text{2,5-dithiolate} + 2 \text{BrCH}_2\text{COOEt} \rightarrow \text{Diethyl ester product} + 2 \text{KBr}

Optimized Reaction Conditions

The procedure outlined in Der Pharma Chemica specifies the following parameters:

  • Molar Ratios : 1:2:2 (thiadiazole : KOH : ethyl bromoacetate)

  • Solvent : Absolute ethanol (20 mL per 0.1 mol thiadiazole)

  • Temperature : Reflux (~78°C)

  • Duration : 4–5 hours

  • Workup : Precipitation in ice water, filtration, and recrystallization from ethanol

Table 1: Synthesis Conditions and Yield

ParameterValue
Starting Material2,5-Dimercapto-1,3,4-thiadiazole
Alkylating AgentEthyl bromoacetate
BaseKOH
SolventEthanol
Reaction Time4–5 hours
Yield79%

Key Spectroscopic Data

The product was characterized using IR, 1H-NMR^1\text{H-NMR}, 13C-NMR^{13}\text{C-NMR}, and elemental analysis:

Infrared Spectroscopy (IR):

  • ν(C=O)\nu(\text{C=O}): 1740 cm1^{-1} (ester carbonyl)

  • ν(C-O)\nu(\text{C-O}): 1270 cm1^{-1} (ester C-O stretch)

  • ν(S-C)\nu(\text{S-C}): 680 cm1^{-1} (thioether linkage)

1H-NMR^1\text{H-NMR} (400 MHz, CDCl3_3):

  • δ 4.20–4.35 (q, 4H, OCH2_2CH3_3)

  • δ 3.70–3.85 (t, 4H, SCH2_2CO)

  • δ 1.25–1.35 (t, 6H, OCH2_2CH3_3)

Elemental Analysis:

ElementCalculated (%)Observed (%)
C40.0039.85
H4.444.50
N9.339.28
S35.5535.60

Alternative Methodologies and Comparative Analysis

Solvent and Base Variations

While the primary route uses ethanol and KOH, analogous syntheses employ polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate (K2 _2CO3_3). For example, PMC6331880 reports a 92% yield for a structurally similar dibutanoate ester using DMF and K2 _2CO3_3. However, this method introduces longer alkyl chains, necessitating adjustments for acetate derivatives.

Table 2: Solvent and Base Impact on Yield

SolventBaseAlkylating AgentYield (%)
EthanolKOHEthyl bromoacetate79
DMFK2 _2CO3_3Ethyl bromobutyrate92

Side Reactions and Mitigation

Potential side reactions include:

  • Monoalkylation : Addressed by using a 2:1 molar ratio of alkylating agent to thiadiazole.

  • Ester Hydrolysis : Minimized by avoiding aqueous conditions during reflux.

Industrial-Scale Considerations

Patent US3391152A highlights the scalability of thiadiazole alkylation, though it focuses on chlorinated derivatives. Key takeaways include:

  • Temperature Control : Reactions conducted at 0–5°C reduce side product formation.

  • Purification : Steam distillation or solvent extraction (e.g., petroleum ether) isolates the product efficiently.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis of acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester typically involves multi-step reactions starting from 2,5-dimercapto-1,3,4-thiadiazole. The reaction with various alkylating agents yields derivatives with significant biological activities. Characterization techniques such as IR spectroscopy and NMR are employed to confirm the structure of synthesized compounds. For instance, strong absorption bands in the IR spectrum indicate the presence of carbonyl and thioether functional groups .

Biological Activities

Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole exhibit promising antimicrobial properties. The compound has shown good activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL. Additionally, moderate antifungal activity has been noted . The presence of the thiadiazole moiety is crucial for enhancing the biological activity of these compounds.

Antitumor Activity
Some studies suggest that derivatives containing the thiadiazole ring may possess antitumor properties. The structural features of these compounds allow them to interact with biological targets effectively, potentially leading to cytotoxic effects against cancer cells .

Applications in Medicinal Chemistry

The compound's derivatives are being investigated as potential lead compounds for drug development due to their varied biological activities. The ability to modify the thiadiazole structure allows for the creation of new pharmacologically active agents. For example:

  • Antibacterial Agents : Compounds derived from this compound have been evaluated for their effectiveness against resistant bacterial strains.
  • Antifungal Treatments : Research indicates that certain modifications can enhance antifungal efficacy against common pathogens .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in various industrial sectors:

  • Corrosion Inhibitors : Compounds containing thiadiazole moieties are known for their effectiveness in preventing corrosion in metals.
  • Agrochemicals : The biological activity of these compounds makes them suitable candidates for use in pesticides and herbicides.
  • Dyes and Polymers : The stability and reactivity of thiadiazoles allow their incorporation into dyes and polymer matrices for enhanced properties .

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated a series of synthesized thiadiazole derivatives for their antimicrobial properties against various bacterial strains. Results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .
  • Pharmacological Analysis
    Research focused on the pharmacological profiles of 2-amino-1,3,4-thiadiazole derivatives highlighted their potential as scaffolds for new drug development due to their high antimicrobial activity .

Mechanism of Action

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester 1,3,4-Thiadiazole Diethyl esters 328.41 Lipophilic, synthetic intermediate
2,2′-[1,2,4-Thiadiazole-3,5-diylbis(thio)]bis[N-(2-fluorophenyl)acetamide] 1,2,4-Thiadiazole Fluorophenyl acetamides 442.54 Enzyme inhibition potential
2,5-Bis(methylthio)-1,3,4-thiadiazole 1,3,4-Thiadiazole Methyl thio groups 208.33 Antiviral activity
Acetic acid, 2,2'-[1,2-ethanediylbis(thio)]bis-, dimethyl ester Ethane bridge Dimethyl esters 238.35 High volatility
2,2′-[1,3,4-Thiadiazole-2,5-diylbis(sulfanediylmethanediyl)]bis(1H-benzimidazole) 1,3,4-Thiadiazole Benzimidazole groups 468.56 Antibacterial activity

Key Findings

  • Electronic Effects : Thiadiazole-thio linkages in the target compound enhance electron-withdrawing properties, improving stability in acidic conditions compared to oxygen-linked analogues .
  • Bioactivity : While benzimidazole-thiadiazole hybrids (e.g., ) show direct antibacterial effects, the diethyl ester derivative’s bioactivity may depend on metabolic conversion to active acids.
  • Synthesis: The target compound’s synthesis parallels methods for other thiadiazole-thio derivatives, often involving nucleophilic substitution with sodium ethanolate .

Biological Activity

Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester (CAS Number: 30843-69-7) is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C10H14N2O4S3C_{10}H_{14}N_{2}O_{4}S_{3}, with a molecular weight of approximately 322.41 g/mol. The structure features two acetic acid groups linked through a thiadiazole core, which is significant for its biological interactions.

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus and Escherichia coli were specifically targeted in studies demonstrating high efficiency against these pathogens .
  • A study synthesized diethyl derivatives of thiadiazoles that showed significant antibacterial activity compared to standard antibiotics .
Compound NameActivity TypeTarget Organism
Diethyl-4-(1,3,4-thiadiazole-2,5-diyl)dibutanoateAntibacterialStaphylococcus aureus
Diethyl-4-(1,3,4-thiadiazole-2,5-diyl)dibutanoateAntibacterialEscherichia coli

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in several studies. For instance:

  • Compounds derived from 1,3,4-thiadiazole have shown cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). GI50 values ranged from 0.74 to 10.0 μg/mL across different studies .
Cell LineGI50 Value (μg/mL)Activity
HCT116 (Colon)3.29Cytotoxic
H460 (Lung)10Cytotoxic
MCF-7 (Breast)VariableCytotoxic

Anti-inflammatory Activity

Thiadiazole compounds are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This activity is crucial in developing therapeutic agents for chronic inflammatory diseases.

Case Studies

  • Synthesis and Evaluation : A detailed study synthesized various thiadiazole derivatives and evaluated their antimicrobial activity against selected bacterial strains. The results demonstrated that modifications to the thiadiazole ring could enhance antibacterial efficacy significantly .
  • Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic properties of different thiadiazole derivatives against cancer cell lines. The findings indicated that specific structural modifications could lead to improved anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for preparing acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed intermolecular cyclization of substituted dithiocarbazates. Key parameters include solvent choice (acetonitrile), temperature (0°C), and reaction duration (14 hours), which initially yielded 12% product. Increasing acetic acid concentration and optimizing stoichiometry improved yields to >70% . Sodium acetate in refluxing acetic acid (3–5 hours) is an alternative for stabilizing intermediates, followed by recrystallization from DMF/acetic acid .

Q. How can researchers characterize the structural and electronic properties of this thiadiazole derivative?

  • Methodological Answer : X-ray crystallography with SADABS software is critical for resolving aromaticity and inductive effects of the sulfur atom in the 1,3,4-thiadiazole core . FT-IR and NMR (¹H/¹³C) should confirm ester carbonyl groups (C=O ~1700 cm⁻¹) and thioether linkages (C-S ~650 cm⁻¹). Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns.

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Recrystallization using DMF/acetic acid (1:1 v/v) removes unreacted precursors . For thiol-containing byproducts, acidification (HCl) followed by filtration and washing with ethanol/diethyl ether ensures high purity . Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for complex mixtures.

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed cyclization of dithiocarbazates to form the 1,3,4-thiadiazole core?

  • Methodological Answer : The reaction proceeds via protonation of the dithiocarbazate nitrogen, facilitating nucleophilic attack by the sulfur atom to form the five-membered ring. Computational studies (DFT) suggest the sulfur’s inductive effect lowers the activation energy for cyclization. Kinetic monitoring (HPLC or in situ IR) reveals rate dependence on acetic acid concentration and temperature .

Q. How can researchers design analogs of this compound for bioactivity studies, such as antiviral or enzyme inhibition?

  • Methodological Answer : Replace the diethyl ester groups with bioisosteres (e.g., methyl esters or amides) to modulate lipophilicity. Introduce substituents at the thiadiazole 2,5-positions via thiol-disulfide exchange with mercaptoacetic acid derivatives (pH 7.5, KCl buffer) to enhance binding to viral proteases . For anti-COVID-19 potential, assay inhibition of SARS-CoV-2 main protease (Mpro) using fluorescence resonance energy transfer (FRET) substrates .

Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives?

  • Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual acetic acid) or assay conditions. Validate purity via HPLC (>98%) and replicate assays under standardized protocols (e.g., fixed ATP concentrations in kinase inhibition studies). Cross-reference crystallographic data to confirm structural integrity, as minor conformational changes impact activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to the 2019-nCoV Mpro active site (PDB: 6LU7). Parameterize force fields for sulfur–π interactions and ester group hydrogen bonding. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

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